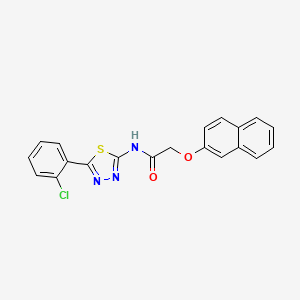

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid with a hydrazine or a thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis . These techniques can provide information about the compound’s crystal structure, intermolecular interactions, and molecular geometry .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions due to the presence of excessive π-electrons .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques. For example, NMR spectroscopy can be used to determine the compound’s chemical structure .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Malik et al. (2018) discussed the synthesis of thiadiazole derivatives, including a similar compound, for their dyeing performance on nylon fabric. They characterized these compounds using UV, IR, and NMR spectra (Malik, Patel, Tailor, & Patel, 2018).

Photophysical Properties :

- Muddapur et al. (2016) studied the photophysical properties of a thiadiazole derivative, examining its absorption and fluorescence spectra in various solvents. They estimated the ground and excited state dipole moments, providing insights into the compound's electronic transitions (Muddapur, Koppal, Patil, & Melavanki, 2016).

Anticancer Activity :

- Ekrek et al. (2022) synthesized thiadiazole derivatives, including compounds with structural similarities, and evaluated their anticancer activities against various cancer cell lines. Their results showed significant activity, indicating the potential of these compounds in cancer treatment (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Crystal Structure and Physical Parameters :

- GayathriB. et al. (2019) focused on the crystal structure and physical parameters of a novel compound closely related to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide. They used FT-IR, NMR, and X-ray diffraction methods for characterization (GayathriB. et al., 2019).

Antiviral Activity :

- Chen et al. (2010) synthesized thiadiazole sulfonamides, which showed certain anti-tobacco mosaic virus activity. This indicates the potential use of these compounds in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Anti-Parkinson's Screening :

- Gomathy et al. (2012) synthesized novel acetamide derivatives related to the compound of interest and evaluated their anti-Parkinson's activity, showing significant potential in this area (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Corrosion Inhibition :

- Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, including a thiadiazole-based compound, as corrosion inhibitors for mild steel, demonstrating their efficacy in protecting against corrosion (Saraswat & Yadav, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-17-8-4-3-7-16(17)19-23-24-20(27-19)22-18(25)12-26-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBULRRCWOOHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2970076.png)

![2-(naphthalen-2-yloxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2970077.png)

![3-[3-(pyrrolidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2970093.png)

![ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)